N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-phenylpropyl group at the 6-position. Its structure combines aromatic and aliphatic components, making it a versatile scaffold for medicinal chemistry.
Properties
IUPAC Name |
N-(3-phenylpropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c1-2-5-12(6-3-1)7-4-10-15-13-8-9-14-17-16-11-19(14)18-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGAYAQXTASAJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC2=NN3C=NN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds. One common method is the intramolecular cyclization of pyrazinyl hydrazones, which can be achieved under mild conditions using a suitable catalyst . Another approach involves the formation of triazolopyrazinium-5-olates from cyano and amide groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylpropyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a c-Met protein kinase inhibitor, which is relevant in cancer research.
Materials Science: The compound can be incorporated into polymers for use in solar cells and other electronic devices.
Fluorescent Probes: Due to its unique structure, it can be used as a fluorescent probe in various biochemical assays.
Mechanism of Action
The mechanism of action of N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. For instance, as a c-Met protein kinase inhibitor, it binds to the active site of the kinase, preventing its activity and thereby inhibiting cancer cell proliferation . In the case of GABA A modulation, the compound binds to allosteric sites on the GABA A receptor, enhancing its activity and potentially providing therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Positional Isomerism
Key structural differences among analogs include:
- Position of the amine group : The target compound’s amine is at the 6-position, whereas analogs like N-(4-phenpropyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (compound 19) feature an 8-position amine, altering steric and electronic interactions with biological targets .
- Substituent identity :
- Trifluoromethyl group : N-(3-Phenylpropyl)-3-(trifluoromethyl) analog (C15H14F3N5) exhibits enhanced electronegativity and metabolic stability due to the CF3 group .
- Indole derivatives : Compounds like N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl) analog (C16H13F3N6) incorporate indole moieties, which may engage in π-π stacking or hydrogen bonding with protein targets like BRD4 .
- Alkyl chains : N-butyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine (C9H13N5) has a shorter alkyl chain, reducing hydrophobicity (logP = 1.435) compared to the phenylpropyl-substituted target .
Table 1: Substituent Impact on Physicochemical Properties
*Estimated based on substituent contributions.
Biological Activity
N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a nitrogen-containing heterocyclic compound recognized for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : CHN
- Molecular Weight : 343.38 g/mol
The compound features a unique structural arrangement with a triazole ring fused to a pyridazine moiety, which contributes to its pharmacological properties. Its synthesis typically involves cyclization reactions with appropriate precursors, such as 3-methyl-1H-[1,2,4]triazole and 3-phenylpropylamine under controlled conditions to optimize yield and purity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It targets bacterial cell division proteins such as ZipA by stabilizing FtsZ protofilaments, disrupting normal bacterial growth and replication processes . This mechanism positions it as a potential candidate for developing novel antibacterial agents.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. A study highlighted its ability to suppress glial activation in neurodegenerative diseases by selectively blocking the production of pro-inflammatory cytokines like IL-1 beta and iNOS without inhibiting beneficial glial functions . This selective inhibition suggests potential therapeutic applications in treating neuroinflammatory conditions.
Cytotoxicity Against Cancer Cells
In vitro studies have demonstrated that derivatives of triazolo-pyridazines exhibit moderate cytotoxicity against various cancer cell lines. For instance, one study reported that compounds related to this compound displayed significant cytotoxic effects on A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC values ranging from 1.06 to 2.73 μM . The compounds induced apoptosis and cell cycle arrest in these cancer cells.
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 |
| Compound 12e | MCF-7 | 1.23 ± 0.18 |
| Compound 12e | HeLa | 2.73 ± 0.33 |
This table summarizes the cytotoxicity of specific derivatives related to this compound against different cancer cell lines .
Future Directions in Research
Given the promising biological activities exhibited by this compound and its derivatives, future research may focus on:
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its antimicrobial and anti-inflammatory effects.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
- Clinical Trials : Evaluating the efficacy and safety of these compounds in clinical settings for potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
